Methyl 6-iodo-2,3,4-trimethoxybenzoate
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Overview
Description
Methyl 6-iodo-2,3,4-trimethoxybenzoate is an organic compound with the molecular formula C11H13IO5 It is a derivative of benzoic acid, characterized by the presence of iodine and three methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-iodo-2,3,4-trimethoxybenzoate can be synthesized through several synthetic routes. One common method involves the iodination of methyl 2,3,4-trimethoxybenzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 6-position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-iodo-2,3,4-trimethoxybenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the methoxy groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, or thiols. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the iodine atom.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of methoxy groups.
Reduction Reactions: Products include deiodinated compounds or reduced methoxy derivatives.
Scientific Research Applications
Methyl 6-iodo-2,3,4-trimethoxybenzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 6-iodo-2,3,4-trimethoxybenzoate involves its interaction with molecular targets and pathways. The iodine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 6-iodo-2,3,4-trimethoxybenzoate can be compared with other similar compounds, such as:
- Methyl 2-iodo-3-methylbenzoate
- Methyl 4-iodo-3-methylbenzoate
- Methyl 2-nitro-3,4,5-trimethoxybenzoate
These compounds share structural similarities but differ in the position of substituents or the nature of functional groups
Properties
CAS No. |
1752-02-9 |
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Molecular Formula |
C11H13IO5 |
Molecular Weight |
352.12 g/mol |
IUPAC Name |
methyl 6-iodo-2,3,4-trimethoxybenzoate |
InChI |
InChI=1S/C11H13IO5/c1-14-7-5-6(12)8(11(13)17-4)10(16-3)9(7)15-2/h5H,1-4H3 |
InChI Key |
MQPDLEVRWOOHGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1OC)OC)C(=O)OC)I |
Origin of Product |
United States |
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